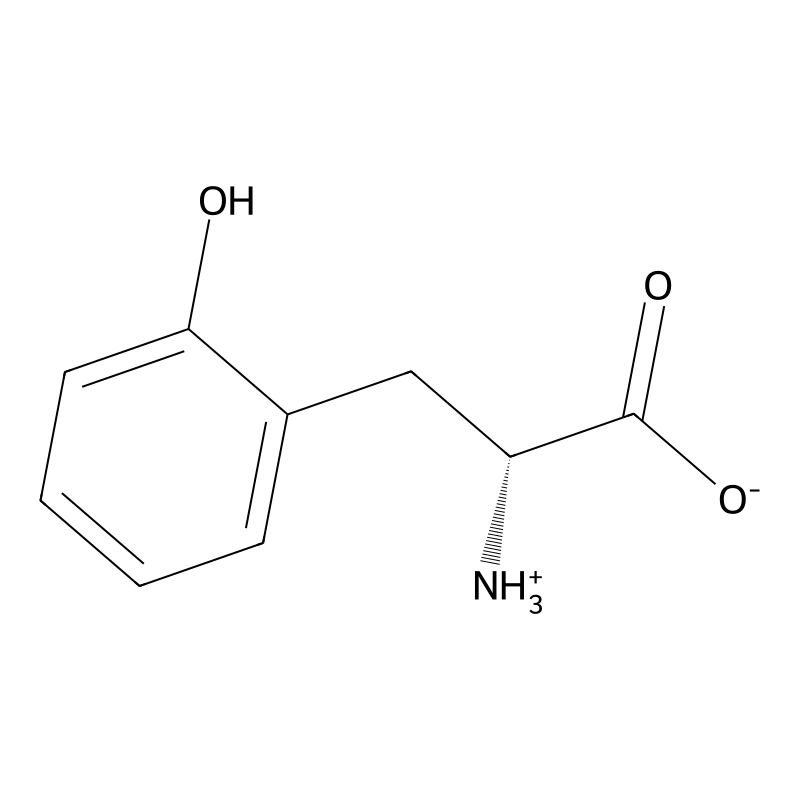

2-Hydroxy-D-Phenylalanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Structural Similarity to L-Tyrosine

2-Hydroxy-D-Phe differs from L-tyrosine by having a hydroxyl group (-OH) attached to the second carbon atom in its side chain, while L-tyrosine has a hydrogen atom at that position. This seemingly minor difference can significantly impact the molecule's properties and potential biological functions [, ].

Potential Applications

Research on 2-Hydroxy-D-Phe is ongoing, exploring its potential applications in various fields, including:

- Enzyme Inhibition: Studies suggest that 2-Hydroxy-D-Phe might act as an inhibitor for certain enzymes, potentially impacting specific biological processes [].

- Drug Design: Due to its structural similarity to L-tyrosine, 2-Hydroxy-D-Phe could be used as a starting point for the development of new drugs targeting specific receptors or enzymes [].

- Peptide Synthesis: 2-Hydroxy-D-Phe can be incorporated into peptides, potentially leading to the development of novel therapeutic agents with improved stability or specific functionalities [].

2-Hydroxy-D-Phenylalanine is a hydroxylated derivative of D-phenylalanine, an essential aromatic amino acid. Its chemical formula is , and it is characterized by the presence of a hydroxyl group (-OH) at the second carbon of the phenylalanine backbone. This compound plays a significant role in biochemical pathways, particularly in the conversion to tyrosine, another crucial amino acid involved in the synthesis of neurotransmitters such as dopamine and norepinephrine .

2-DOPA's primary significance lies in its role as a metabolic precursor to dopamine, norepinephrine, and epinephrine. These neurotransmitters play crucial roles in the nervous system, regulating mood, movement, learning, and memory [].

When administered, 2-DOPA is transported across the blood-brain barrier and converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC) within dopaminergic neurons []. This increased dopamine level can potentially influence various physiological processes.

- High doses: Excessive dopamine stimulation can lead to side effects like nausea, vomiting, involuntary movements (dyskinesias), and hallucinations

The primary chemical reaction involving 2-Hydroxy-D-Phenylalanine is its conversion to tyrosine through the action of phenylalanine hydroxylase, an enzyme that catalyzes the hydroxylation of phenylalanine. This reaction is essential for the biosynthesis of catecholamines and other important biomolecules. The general reaction can be represented as follows:

Additionally, 2-Hydroxy-D-Phenylalanine can undergo further transformations under specific conditions, including oxidation and conjugation reactions that may alter its biological activity and properties .

2-Hydroxy-D-Phenylalanine exhibits various biological activities primarily due to its role as a precursor in the synthesis of neurotransmitters. It has been studied for its potential neuroprotective effects and its ability to modulate neurotransmitter levels in the brain. The compound's interaction with neurotransmitter systems suggests a possible role in managing conditions related to mood and cognition . Furthermore, it may influence pathways related to oxidative stress due to its involvement in redox reactions within biological systems .

The synthesis of 2-Hydroxy-D-Phenylalanine can be achieved through several methods:

- Hydroxylation of D-Phenylalanine: This method involves enzymatic or chemical hydroxylation using hydroxyl radicals or specific enzymes like phenylalanine hydroxylase.

- Chemical Synthesis: Various synthetic routes can be employed, including:

2-Hydroxy-D-Phenylalanine has several applications, particularly in pharmacology and biochemistry:

- Neuropharmacology: Its role as a precursor for neurotransmitters makes it valuable in studying and potentially treating neurodegenerative diseases and mood disorders.

- Research Tool: It serves as a probe for studying oxidative stress and radical formation in biological systems due to its reactivity with hydroxyl radicals .

- Nutraceuticals: Potential use in dietary supplements aimed at enhancing cognitive function or mood stabilization.

Studies on 2-Hydroxy-D-Phenylalanine have highlighted its interactions with various biological systems. Research indicates that it may influence neurotransmitter dynamics, particularly dopamine and norepinephrine levels, which are critical for mood regulation and cognitive function. Additionally, its interaction with oxidative stress pathways suggests that it could play a protective role against cellular damage caused by reactive oxygen species .

Several compounds exhibit structural or functional similarities to 2-Hydroxy-D-Phenylalanine. Below is a comparison highlighting their uniqueness:

| Compound | Structure | Key Features |

|---|---|---|

| D-Phenylalanine | C9H11NO2 | Precursor to 2-Hydroxy-D-Phenylalanine; less reactive than L-form. |

| L-Tyrosine | C9H11NO3 | Directly involved in catecholamine synthesis; more prevalent in dietary sources. |

| DL-Phenylalanine | C9H11NO2 (racemic mix) | Combination of D- and L-forms; marketed for pain relief and mood enhancement. |

| L-Phenylalanine | C9H11NO2 | Essential amino acid; involved in protein synthesis; converted to tyrosine. |

| D-Tyrosine | C9H11NO3 | Less common; potential neuroactive properties but less studied than L-Tyrosine. |

Each compound has distinct roles based on its stereochemistry and biological interactions, with 2-Hydroxy-D-Phenylalanine being unique for its specific hydroxylation pattern which influences its reactivity and biological activity .